molecular formula C38H38N4O8 B14735921 2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid CAS No. 6270-60-6

2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid

Cat. No.: B14735921
CAS No.: 6270-60-6
M. Wt: 678.7 g/mol
InChI Key: CKHNOASBNJINEZ-UHFFFAOYSA-N
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Description

2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid is a complex organic compound with a molecular formula of C38H38N4O8 . This compound is a derivative of porphyrin, a class of heterocyclic macrocycle organic compounds, which are crucial in various biological systems, such as hemoglobin and chlorophyll.

Preparation Methods

The synthesis of 2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the porphyrin core, followed by the introduction of carboxyethyl groups and cyclopropanecarboxylic acid moieties. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It is used in the study of porphyrin chemistry and the synthesis of new porphyrin derivatives.

    Biology: The compound is studied for its role in biological systems, particularly in mimicking the behavior of natural porphyrins.

    Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it can act as a photosensitizer.

    Industry: It is used in the development of new materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. In biological systems, it can bind to metal ions, forming metalloporphyrins that participate in various enzymatic reactions. The compound’s structure allows it to absorb light and transfer energy, making it useful in photodynamic therapy, where it generates reactive oxygen species to kill cancer cells.

Comparison with Similar Compounds

Similar compounds to 2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid include other porphyrin derivatives, such as:

    Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.

    Chlorophyll: A porphyrin derivative essential for photosynthesis in plants.

    Hematoporphyrin: Used in medical research for its photosensitizing properties. The uniqueness of 2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid lies in its specific functional groups and structural modifications, which confer distinct chemical and biological properties.

Properties

CAS No.

6270-60-6

Molecular Formula

C38H38N4O8

Molecular Weight

678.7 g/mol

IUPAC Name

2-[7-(2-carboxycyclopropyl)-13,17-bis(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C38H38N4O8/c1-15-19(5-7-33(43)44)29-14-30-20(6-8-34(45)46)16(2)26(40-30)12-31-36(22-10-24(22)38(49)50)18(4)28(42-31)13-32-35(21-9-23(21)37(47)48)17(3)27(41-32)11-25(15)39-29/h11-14,21-24,41-42H,5-10H2,1-4H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50)

InChI Key

CKHNOASBNJINEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C6CC6C(=O)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C7CC7C(=O)O

Origin of Product

United States

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